Benzotriazol-1-YL-acetic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

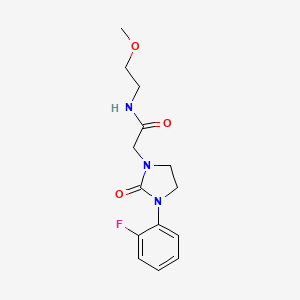

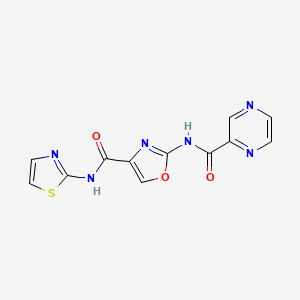

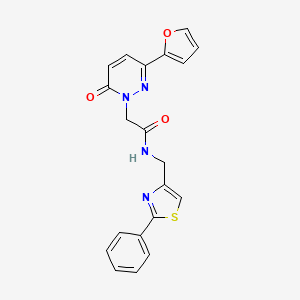

Benzotriazol-1-YL-acetic acid methyl ester is a derivative of Benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .

Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole . The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines, easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde in CH2Cl2 as mixtures of benzotriazol-1-yl and benzotriazol-2-yl isomers in a ratio of 8:1, on treatment with electron-rich alkenes in the presence of Lewis acid gave N,N-disubstituted pyrazolidines .Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a molar mass of 119.127 g·mol−1 . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water at 20 g/L . It is a weak acid with a pKa = 8.2 and a very weak Brønsted base with pKa < 0 .Aplicaciones Científicas De Investigación

Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate: , also known as Benzotriazol-1-YL-acetic acid methyl ester, is a derivative of benzotriazole, which is a versatile compound with a variety of applications in scientific research. Below are six unique applications of this compound, each detailed in its own section:

Synthesis of Heterocyclic Compounds

Benzotriazole derivatives are used in the synthesis of various heterocyclic compounds that have significant biological value. These compounds have shown potential in developing new pharmaceuticals with antifungal, antimicrobial, and anticancer properties .

Antiviral and Anticancer Agents

The triazole ring present in Benzotriazol-1-YL-acetic acid methyl ester is a crucial component in the synthesis of compounds with antiviral and anticancer activities. These compounds have been tested against viruses like influenza A and herpes simplex virus type 1 (HSV-1), as well as various cancer cell lines .

Antibacterial Applications

Compounds synthesized from benzotriazole derivatives have been active against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci .

Enzyme Inhibition

Benzotriazole derivatives are used to create enzyme inhibitors that can target specific biochemical pathways. For example, they have been used to synthesize inhibitors of stearoyl-coenzyme delta-9 and monoacylglycerol lipase .

Agonists and Antagonists Synthesis

These compounds are also employed in synthesizing agonists and antagonists for various receptors, such as sphingosine-1-phosphate receptors, which play a role in signaling pathways related to immune response and cell growth .

Coordination Chemistry

Benzotriazol-1-YL-acetic acid derivatives can act as ligands in coordination chemistry to form metal complexes. These complexes have potential applications in catalysis, material science, and medicinal chemistry .

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,3-triazole ring system have been reported to interact withacetylcholinesterase , an enzyme pivotal in hydrolyzing acetylcholine , a neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The 1,2,3-triazole ring system, which is part of the compound’s structure, is known to exhibit myriad biological activities, including antibacterial, antimalarial, and antiviral activities . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.

Biochemical Pathways

Compounds with a similar 1,2,3-triazole ring system have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Computational studies have been used to predict the pharmacokinetic properties of compounds with a similar 1,2,3-triazole ring system .

Result of Action

Compounds with a similar 1,2,3-triazole ring system have been reported to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Hence, it is only partly removed in wastewater treatment plants and a substantial fraction reaches surface water such as rivers and lakes .

Safety and Hazards

Direcciones Futuras

Benzotriazole methodology has grown from an obscure level to very high popularity . It has been recognized as a versatile, useful, and most successful synthesis protocol . It has been explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . It offers many well-known versatile synthetic tools in organic synthesis . It has potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Propiedades

IUPAC Name |

methyl 2-(benzotriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)6-12-8-5-3-2-4-7(8)10-11-12/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUAMEKJJNCMLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2995560.png)

![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2995575.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)

![3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2995580.png)